molecular formula C19H21NO4 B125220 2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 158066-11-6

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B125220
M. Wt: 327.4 g/mol
InChI Key: PEWJDQQVFVOSHC-UHFFFAOYSA-N
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Description

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . The IUPAC name for this compound is (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .


Synthesis Analysis

The compound can be synthesized by reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .


Chemical Reactions Analysis

The conversion rate of reaction SM1 reached 99.99%. The reaction solution is filtered and concentrated, and the pure (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular formula is C20H30O6N2 . The molecular weight is 265.30 g/mol .

Scientific Research Applications

Crystal Structure Analysis

The compound, as part of the broader family of tert-butoxycarbonyl (Boc) protected amino acids, has been examined for its role in determining peptide conformation. Studies on similar compounds have highlighted their structural attributes, such as the conformation of the tert-butoxycarbonyl group and the positioning of phenyl rings which are crucial for understanding molecular interactions and stability (E. Jankowska et al., 2002).

Polymorphism in Crystal Structures

Research into polymorphic forms of closely related compounds in the space group P2(1)/n has provided insights into the molecular conformation of amino acids and peptides, laying the groundwork for developing advanced materials and drugs (Hadgu Girmay Gebreslasie et al., 2011).

Synthetic Methodologies

The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl moieties has been explored, showcasing methods for preparing complex molecules with potential applications in drug development and biochemical research (A. Temperini et al., 2020).

Quantitative Analysis Techniques

The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating the precision in measuring this protective group which is vital for peptide synthesis and modification studies (S. Ehrlich-Rogozinski, 1974).

Chiral Induction and Molecular Dynamics

Research into the induced axial chirality of the biphenyl core in certain amino acids, facilitated by the tert-butyloxycarbonyl group, contributes to our understanding of molecular chirality and its implications for pharmaceutical sciences (J. Mazaleyrat et al., 2005).

properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWJDQQVFVOSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589217
Record name 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

158066-11-6
Record name 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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